

Application Note: Precision Synthesis of 2-Phenoxybenzophenone via Directed Ortho-Metalation (DoM)

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Compound of Interest

Compound Name: 2-Phenoxybenzophenone

CAS No.: 42506-05-8

Cat. No.: B14659841

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Abstract & Strategic Rationale

The preparation of **2-phenoxybenzophenone** (the ortho isomer) presents a classic regioselectivity challenge in aromatic chemistry.

- **The Problem:** Standard Friedel-Crafts benzylation of diphenyl ether is governed by steric hindrance and electronic effects that overwhelmingly favor the para isomer (4-phenoxybenzophenone, >95% selectivity). The ortho position is sterically crowded and often leads to xanthone formation via cyclization under Lewis acidic conditions.
- **The Solution:** To strictly target the 2-isomer, this protocol utilizes Directed Ortho-Metalation (DoM). The ether oxygen of diphenyl ether serves as a Directing Metalation Group (DMG), coordinating with an alkyllithium base to facilitate selective deprotonation at the ortho position. This lithiated intermediate is then trapped with a benzoyl equivalent (benzotrile) to yield the target ketone upon hydrolysis.

Reaction Scheme & Mechanism

The synthesis proceeds via a lithiation-imation-hydrolysis sequence. The use of TMEDA (N,N,N',N'-tetramethylethylenediamine) is critical to de-aggregate the n-butyllithium, increasing its basicity and kinetic reactivity toward the ortho proton.[1]

Chemical Pathway[2][3][4][5][6][7][8][9][10]

- Coordination/Deprotonation: Diphenyl ether + n-BuLi/TMEDA

2-Lithiodiphenyl ether

- Electrophilic Trap: 2-Lithiodiphenyl ether + Benzonitrile

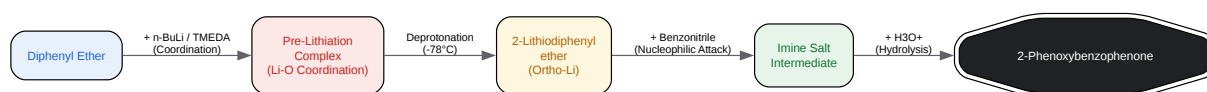
Imine salt (Lithium ketimide)[1]

- Hydrolysis: Imine salt + H

O

2-Phenoxybenzophenone

Mechanistic Visualization



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Figure 1: Mechanistic pathway for the Directed Ortho-Metalation (DoM) synthesis.[1]

Materials & Equipment

Reagents

| Reagent | Purity/Grade | Role | Hazard Note |
|----------------|-----------------------------|------------------|---|
| Diphenyl Ether | >99% | Substrate | Solid at RT (mp 26°C).[1] Melt before use. |
| n-Butyllithium | 1.6M or 2.5M in Hexanes | Base | Pyrophoric. Handle under Argon/N ₂ . |
| TMEDA | Anhydrous, 99% | Ligand/Promoter | Toxic, Flammable.[1] |
| Benzonitrile | 99% | Electrophile | Toxic. |
| THF | Anhydrous (distilled/dried) | Solvent | Peroxide former. |
| HCl (aq) | 2M or 3M | Hydrolysis Agent | Corrosive. |

Equipment

- Schlenk Line or Glovebox: Strictly inert atmosphere (Argon or Nitrogen) is required.
- Reaction Vessel: 3-neck round bottom flask (oven-dried) with magnetic stir bar.[1]
- Temperature Control: Acetone/Dry Ice bath (-78°C) and Ice/Water bath (0°C).
- Addition Funnel: Pressure-equalizing, for controlled addition of n-BuLi.[1]

Experimental Protocol

Step 1: System Preparation[1]

- Flame-dry a 250 mL 3-neck round bottom flask under vacuum.
- Backfill with dry Argon. Repeat this cycle 3 times to ensure zero moisture.
- Equip the flask with a rubber septum, a temperature probe, and a nitrogen inlet.[1]

Step 2: Ortho-Lithiation[1][8][11]

- Charge Substrate: Add Diphenyl Ether (1.70 g, 10.0 mmol) and TMEDA (1.65 mL, 11.0 mmol, 1.1 equiv) to the flask.
- Solvent: Cannulate Anhydrous THF (50 mL) into the flask. Stir to dissolve.
- Cooling: Submerge the flask in a Dry Ice/Acetone bath and cool to -78°C . Allow 15 minutes for thermal equilibration.
- Metalation: Slowly add n-Butyllithium (11.0 mmol, 1.1 equiv) dropwise via syringe or addition funnel over 10-15 minutes.^[1]
 - Observation: The solution may turn a slight yellow/orange color.
 - Critical: Maintain internal temperature below -70°C to prevent "Wittig rearrangement" or benzyne formation.
- Incubation: Stir the mixture at -78°C for 1 hour, then allow it to warm briefly to 0°C for 15 minutes to ensure complete lithiation, then cool back to -78°C .

Step 3: Electrophilic Trapping^[1]

- Addition: Add Benzonitrile (1.13 g, 1.15 mL, 11.0 mmol, 1.1 equiv) dropwise to the lithiated solution at -78°C .
- Reaction: Stir at -78°C for 30 minutes, then remove the cooling bath and allow the reaction to warm to Room Temperature (25°C) over 2 hours.
 - Mechanism:^{[1][2][3][4][5][6][7][8][9]} The organolithium attacks the nitrile carbon, forming a stable lithium ketimide salt ().

Step 4: Hydrolysis & Workup^[1]

- Quench: Cool the flask to 0°C in an ice bath.
- Hydrolysis: Slowly add 3M HCl (30 mL). Stir vigorously at room temperature for 1-2 hours.
 - Note: This step hydrolyzes the intermediate imine (

) to the ketone (

). The solution will likely become biphasic.

- Extraction: Transfer to a separatory funnel. Extract with Diethyl Ether or Ethyl Acetate (3 x 30 mL).
- Wash: Wash combined organics with Brine (sat. NaCl), then Water.[1]
- Drying: Dry over anhydrous MgSO

or Na

SO

. Filter and concentrate under reduced pressure (Rotavap).

Step 5: Purification[1]

- Crude Analysis: The crude oil usually contains unreacted diphenyl ether.
- Crystallization: **2-Phenoxybenzophenone** is a solid (mp ~50-60°C).[1] Recrystallize from Ethanol or a Hexane/Ethyl Acetate mixture.
- Chromatography (Alternative): If oil persists, use Flash Column Chromatography (Silica Gel). [1]
 - Eluent: Hexanes:Ethyl Acetate (95:5 to 90:10).[1] The product is less polar than benzophenone but more polar than diphenyl ether.

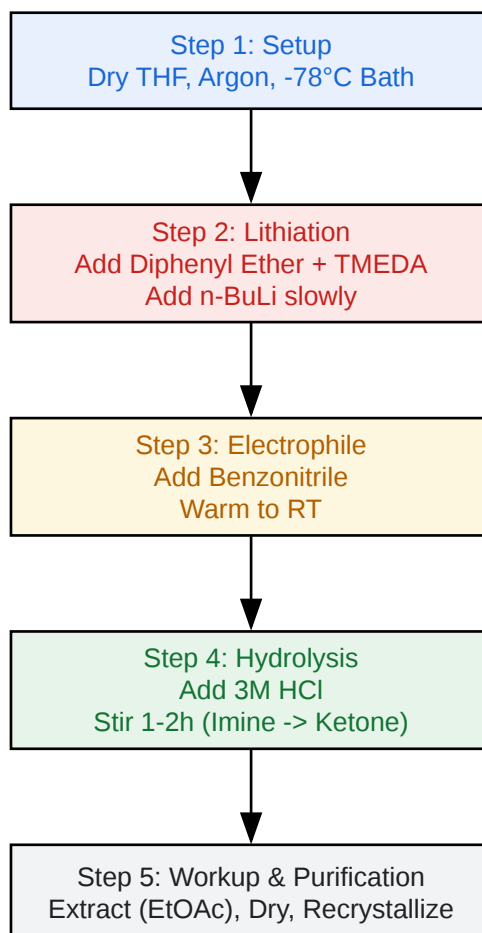
Characterization Data (Expected)

| Technique | Diagnostic Signal | Interpretation |
|--|-------------------|---|
| ¹ H NMR (CDCl ₃) | 6.8 - 7.8 ppm (m) | Complex aromatic region.[1] Key diagnostic is the splitting pattern of the ring bearing the carbonyl and ether. Look for ortho coupling. |
| ¹³ C NMR (CDCl ₃) | ~196 ppm | C=O (Carbonyl carbon).[1] |
| ¹³ C NMR (CDCl ₃) | ~155-160 ppm | C-O (Ipsocarbon attached to ether oxygen).[1] |
| IR Spectroscopy | ~1660 cm | Strong C=O stretch (conjugated ketone).[1] |
| IR Spectroscopy | ~1240 cm | Strong C-O-C stretch (ether). [1] |
| Mass Spec | m/z = 274.1 | Molecular Ion [M] ⁺ . |

Troubleshooting & Optimization

| Issue | Probable Cause | Corrective Action |
|----------------------------|--------------------------------|---|
| Low Yield | Moisture in solvent/gas. | Re-distill THF over Na/Benzophenone; check Ar lines. |
| Starting Material Recovery | Incomplete lithiation. | Increase lithiation time at 0°C; ensure TMEDA is fresh/dry. |
| Product is 4-isomer | Impossible via this route. | If 4-isomer is found, you likely used a Friedel-Crafts catalyst (AlCl ₃) by mistake.[1] |
| Tertiary Alcohol Impurity | Double addition of Li reagent. | Use Benzonitrile (as described) instead of Benzoyl Chloride. Nitriles prevent double addition. |

Workflow Diagram



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Figure 2: Operational workflow for the synthesis.

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